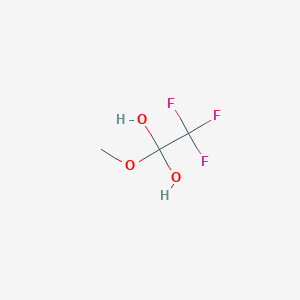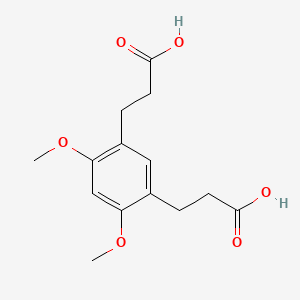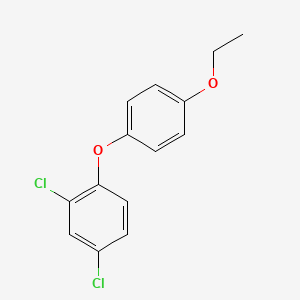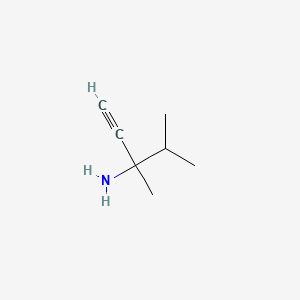![molecular formula C13H9F4NO3S B14625719 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide CAS No. 55688-23-8](/img/structure/B14625719.png)
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 4-fluorophenol with 2-bromophenylmethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide has been extensively studied for its applications in various scientific fields:
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity or modulation of signaling pathways. The compound’s effects are mediated through its interaction with key molecular targets, including enzymes and receptors involved in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- Trifluoromethanesulfonimide
- N-(2-Pyridyl)bis(trifluoromethanesulfonimide)
- Lithium bis(trifluoromethanesulphonyl)imide
Uniqueness
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide is unique due to its specific combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
55688-23-8 |
|---|---|
Fórmula molecular |
C13H9F4NO3S |
Peso molecular |
335.28 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H9F4NO3S/c14-9-5-7-10(8-6-9)21-12-4-2-1-3-11(12)18-22(19,20)13(15,16)17/h1-8,18H |
Clave InChI |
KCBDPCSEFPQVGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)OC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)


![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)



![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)
![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)

![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)
